molecular formula C4H4O4 B089658 Formylpyruvate CAS No. 1069-50-7

Formylpyruvate

Cat. No.: B089658
CAS No.: 1069-50-7
M. Wt: 116.07 g/mol
InChI Key: YEZSWHPLZBZVLH-UHFFFAOYSA-N
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Description

Formylpyruvate is an organic compound with the molecular formula C4H4O4. It is a key intermediate in various biochemical pathways and is known for its role in metabolic processes. This compound is a derivative of pyruvic acid, where a formyl group replaces one of the hydrogen atoms on the carbonyl carbon.

Scientific Research Applications

Formylpyruvate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: this compound plays a role in metabolic pathways and is studied for its involvement in cellular respiration and energy production.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

A recent study has reported the engineering of a formyl phosphate reductase variant with improved formyl phosphate conversion in vivo by suppressing cross-talk with native metabolism. This research suggests potential future directions in expanding the landscape of synthetic formate assimilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formylpyruvate can be synthesized through several methods. One common approach involves the oxidation of pyruvic acid using formic acid in the presence of a catalyst. Another method includes the reaction of glyoxylic acid with formaldehyde under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pyruvic acid. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Formylpyruvate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form pyruvic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Reduction: Pyruvic acid.

    Substitution: Various substituted pyruvates depending on the nucleophile used.

Mechanism of Action

Formylpyruvate exerts its effects through its involvement in metabolic pathways. It acts as an intermediate in the glycolysis pathway, where it is converted to pyruvic acid. This conversion is catalyzed by enzymes such as pyruvate dehydrogenase. The formyl group in this compound can also participate in various biochemical reactions, contributing to its role in metabolism.

Comparison with Similar Compounds

    Pyruvic Acid: A key intermediate in glycolysis, similar to formylpyruvate but lacks the formyl group.

    Glyoxylic Acid: Another intermediate in metabolic pathways, structurally similar but with different functional groups.

    Formic Acid: A simple carboxylic acid that can be used to synthesize this compound.

Uniqueness: this compound is unique due to its dual functional groups (formyl and carboxyl) which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in metabolic pathways also distinguishes it from other similar compounds.

Properties

IUPAC Name

2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-2-1-3(6)4(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSWHPLZBZVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147808
Record name 3-Formylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-50-7
Record name 3-Formylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formylpyruvate
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Formylpyruvate
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Formylpyruvate
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Formylpyruvate
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Formylpyruvate
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Formylpyruvate

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